Methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group and a methyl ester group in the molecule makes it a valuable intermediate in the synthesis of various biologically active compounds .
Preparation Methods
The synthesis of methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate can be compared with other similar compounds, such as:
3-Aminopyrazole: Lacks the ester group and has different reactivity and applications.
1-Methyl-3-aminopyrazole: Similar structure but without the propanoate moiety, leading to different chemical properties.
Methyl 3-amino-3-(1H-pyrazol-4-yl)propanoate: Similar but without the methyl group on the pyrazole ring, affecting its biological activity
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 3-amino-3-(1-methylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)7(9)3-8(12)13-2/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
BGEYSDUKHQRZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(CC(=O)OC)N |
Origin of Product |
United States |
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